molecular formula C20H17N3O2S B2730247 N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1207055-45-5

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2730247
CAS No.: 1207055-45-5
M. Wt: 363.44
InChI Key: OOQBURKRUBHQBP-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a quinoline moiety linked to a benzo[d]thiazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzo[d]thiazole intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The benzo[d]thiazole ring can be prepared via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives .

The final step involves the coupling of the quinoline and benzo[d]thiazole intermediates through a propyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods to isolate the final product.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of a quinoline and benzo[d]thiazole moiety linked by a propyl chain. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-20(15-7-8-16-18(12-15)26-13-23-16)22-10-3-11-25-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12-13H,3,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQBURKRUBHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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